molecular formula C25H18N4O4 B4891153 (5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B4891153
M. Wt: 438.4 g/mol
InChI Key: PUHBVFGVDRVKLV-HYARGMPZSA-N
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Description

(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining an indole moiety with an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the nitrobenzyl group. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with a different core structure but similar functional groups.

    2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Dichloroaniline: An aniline derivative with chlorine substituents.

Uniqueness

What sets (5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione apart is its unique combination of an indole moiety and an imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c30-24-22(26-25(31)28(24)19-8-2-1-3-9-19)14-18-16-27(23-12-5-4-11-21(18)23)15-17-7-6-10-20(13-17)29(32)33/h1-14,16H,15H2,(H,26,31)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHBVFGVDRVKLV-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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